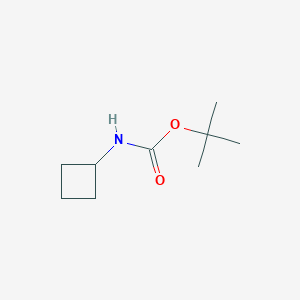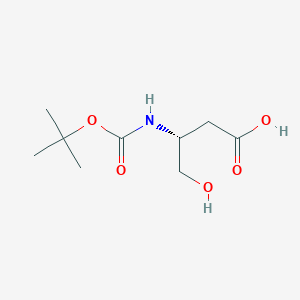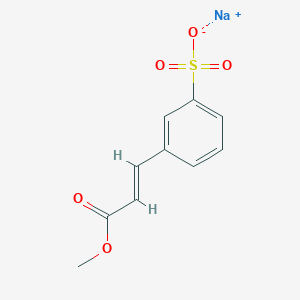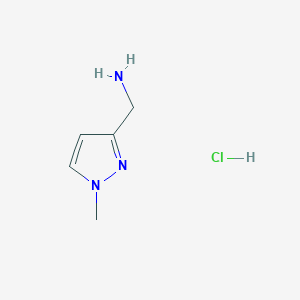![molecular formula C16H10Cl2N2 B1603825 Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- CAS No. 89508-65-6](/img/structure/B1603825.png)
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Overview
Description
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyrimidine family and has a unique structure that makes it suitable for a wide range of scientific research applications. In
Mechanism Of Action
The mechanism of action of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. For example, Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and division.
Biochemical And Physiological Effects
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- has several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- has been found to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- is its high potency and selectivity. This compound has been shown to be highly effective against cancer cells and has minimal toxicity to normal cells. Additionally, Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- has good solubility in water, which makes it suitable for in vitro experiments.
However, there are also some limitations associated with the use of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- in lab experiments. One of the main limitations is the lack of information on its pharmacokinetics and pharmacodynamics. Additionally, the synthesis of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-. One of the main directions is the optimization of its pharmacokinetic and pharmacodynamic properties. This will involve the development of new analogs and derivatives that have improved bioavailability and efficacy.
Another future direction is the exploration of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- as a potential therapeutic agent for other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Additionally, the use of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- is a promising compound that has several potential applications in scientific research. Its unique structure and high potency make it suitable for a wide range of applications, including medicinal chemistry and neuropharmacology. While there are some limitations associated with its use in lab experiments, the future directions for research and development of Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- are promising and may lead to the development of new and effective therapeutic agents.
Scientific Research Applications
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- has several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potent anticancer activity against various cancer cell lines. Additionally, Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- has been found to be effective in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4,6-dichloro-2-(4-phenylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-14-10-15(18)20-16(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLURXDMKXERQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626982 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- | |
CAS RN |
89508-65-6 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
